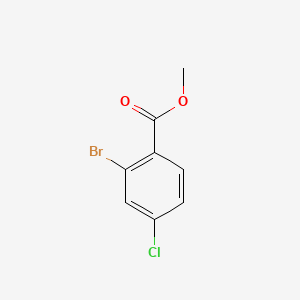

Methyl 2-bromo-4-chlorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFARHLBYAKSSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568367 | |

| Record name | Methyl 2-bromo-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57381-62-1 | |

| Record name | Methyl 2-bromo-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-Bromo-4-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-bromo-4-chlorobenzoate physical properties

An In-Depth Technical Guide to the Physical Properties of Methyl 2-bromo-4-chlorobenzoate

This guide provides a comprehensive overview of the physical properties of this compound, an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for its effective application in complex synthetic pathways.

Introduction and Compound Identification

This compound is a halogenated aromatic ester. Its structure, featuring a bromine and a chlorine atom on the benzene ring, along with a methyl ester group, makes it a versatile building block for creating more complex molecules. The precise positioning of these functional groups is critical to its reactivity and, consequently, its utility in targeted synthesis.

The compound is identified by the following key identifiers:

-

Chemical Name: this compound

-

Synonyms: 2-Bromo-4-chlorobenzoic Acid Methyl Ester[1]

-

Molecular Formula: C₈H₆BrClO₂[3]

-

Molecular Weight: 249.49 g/mol [3]

The structural arrangement of the substituents on the benzene ring dictates the electronic and steric environment of the molecule, which in turn governs its physical properties and chemical behavior.

Molecular Structure

The molecular structure of this compound is fundamental to understanding its physical and chemical properties. The benzene ring is substituted with a bromine atom at position 2, a chlorine atom at position 4, and a methoxycarbonyl group (-COOCH₃) at position 1.

Caption: Molecular structure of this compound.

Tabulated Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | |

| Molecular Formula | C₈H₆BrClO₂ | [3] |

| Molecular Weight | 249.49 g/mol | [3] |

| Boiling Point | Data not available | [3] |

| Melting Point | Data not available | |

| Density/Specific Gravity | 1.64 (at 20°C/20°C) | |

| Flash Point | 116 °C | |

| Purity | >97.0% (GC) | |

| Solubility | Expected to be soluble in common organic solvents |

The lack of readily available data for the boiling and melting points underscores the importance of experimental determination for researchers working with this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The specific splitting patterns will be influenced by the coupling between adjacent protons.

-

Methyl Protons (-OCH₃): The three protons of the methyl group will appear as a sharp singlet, typically in the region of δ 3.8-4.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-170 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will show distinct signals in the aromatic region (δ 120-140 ppm). The carbons attached to the bromine and chlorine atoms will have their chemical shifts influenced by the electronegativity of these halogens.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear as a signal in the upfield region, typically around δ 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in an ester.

-

C-O Stretch (Ester): An absorption band in the region of 1200-1300 cm⁻¹ is anticipated for the C-O single bond of the ester.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-Br and C-Cl Stretches: These will appear in the fingerprint region of the spectrum, typically below 1000 cm⁻¹.

Experimental Determination of Physical Properties

Given the incomplete data for some physical properties, this section provides standardized protocols for their experimental determination.

Workflow for Physical Property Determination

Caption: Workflow for the experimental determination of physical properties.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4]

Protocol:

-

Preparation: A small amount of the liquid this compound is placed in a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

Heating: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an oil bath, to ensure uniform heating.[4][5]

-

Observation: The temperature is slowly increased. The point at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted.[4][6]

-

Boiling Point Reading: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

Melting Point Determination (Capillary Tube Method - for solid impurities or if compound is solid at room temperature)

The melting point is the temperature at which a solid turns into a liquid. For pure crystalline compounds, this occurs over a narrow temperature range. This method is also useful for assessing purity.

Protocol:

-

Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube to a height of about 3 mm.[7]

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a melting point apparatus, which can be a heated oil bath or a metal block.

-

Heating: The apparatus is heated slowly, at a rate of about 1-2 °C per minute as the expected melting point is approached.

-

Observation and Recording: The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point) are recorded. This range is the melting range.

-

Standardization: This method is standardized by procedures such as ASTM E324, which outlines the determination of melting points for organic chemicals.[8][9]

Solubility Determination

Solubility tests provide qualitative information about the polarity and presence of certain functional groups.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be used, such as water, diethyl ether, ethanol, and acetone. Acidic and basic aqueous solutions (e.g., 5% HCl and 5% NaOH) can also be used to test for acidic or basic functional groups.[10][11]

-

Procedure: A small, measured amount of this compound (e.g., 25 mg or 0.05 mL) is added to a test tube containing a small volume of the solvent (e.g., 0.75 mL).[10]

-

Observation: The mixture is agitated vigorously, and the solubility is observed. The compound is classified as soluble if it dissolves completely.

-

Interpretation: Solubility in polar solvents like water suggests the presence of polar functional groups, while solubility in nonpolar solvents like hexane is characteristic of nonpolar compounds. The "like dissolves like" principle is a useful guideline.[12]

Conclusion

This compound is a valuable synthetic intermediate with well-defined molecular characteristics. While some of its physical properties are documented, others, such as the boiling and melting points, require experimental determination. The protocols outlined in this guide provide a framework for researchers to accurately characterize this compound, ensuring its effective and safe use in their synthetic endeavors. Adherence to standardized methods is crucial for obtaining reliable and reproducible data.

References

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | CAS#:57381-62-1 | Chemsrc [chemsrc.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. infinitalab.com [infinitalab.com]

- 9. "ASTM E324: 2023 Organic Chemicals Melting Points Test Method" [bsbedge.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. thinksrs.com [thinksrs.com]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 16. chem.ws [chem.ws]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 19. westlab.com [westlab.com]

- 20. mt.com [mt.com]

- 21. rsc.org [rsc.org]

- 22. This compound(57381-62-1) 1H NMR spectrum [chemicalbook.com]

- 23. rsc.org [rsc.org]

- 24. intertekinform.com [intertekinform.com]

- 25. CAS 57381-62-1 | 2623-D-01 | MDL MFCD10566822 | this compound | SynQuest Laboratories [synquestlabs.com]

- 26. Methyl 2-bromobenzoate(610-94-6) 13C NMR spectrum [chemicalbook.com]

- 27. This compound | 57381-62-1 [chemicalbook.com]

- 28. 57381-62-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 29. publishers.standardstech.com [publishers.standardstech.com]

- 30. 57381-62-1|this compound|BLD Pharm [bldpharm.com]

- 31. Methyl-2-bromobenzoate [webbook.nist.gov]

- 32. 4-Bromo-2-chlorobenzoic acid [webbook.nist.gov]

- 33. Methyl 4-chlorobenzoate | C8H7ClO2 | CID 14307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 35. PubChemLite - Methyl 4-bromo-2-chlorobenzoate (C8H6BrClO2) [pubchemlite.lcsb.uni.lu]

- 36. Methyl 4-bromobenzoate(619-42-1) 13C NMR [m.chemicalbook.com]

- 37. Methyl 4-bromobenzoate(619-42-1) IR Spectrum [chemicalbook.com]

- 38. PubChemLite - this compound (C8H6BrClO2) [pubchemlite.lcsb.uni.lu]

- 39. spectrabase.com [spectrabase.com]

Methyl 2-bromo-4-chlorobenzoate CAS number 57381-62-1

An In-depth Technical Guide to Methyl 2-bromo-4-chlorobenzoate (CAS No. 57381-62-1)

Abstract

This compound, identified by CAS number 57381-62-1, is a halogenated aromatic ester that serves as a pivotal intermediate in advanced organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom ortho to a methyl ester and a chlorine atom para to it, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, reactivity, and applications, with a particular focus on its utility in the field of pharmaceutical development. The protocols and mechanistic insights herein are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and safety.

Physicochemical Properties and Structural Data

This compound is a clear, colorless to light yellow liquid under standard conditions. Its structural and physical properties are critical for designing reaction conditions, purification strategies, and for safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 57381-62-1 | [1][2] |

| Molecular Formula | C₈H₆BrClO₂ | [1][3] |

| Molecular Weight | 249.49 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 268.8 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1][4] |

| Flash Point | 116.3 ± 21.8 °C | [1] |

| Refractive Index | 1.565 | [1] |

| LogP | 3.06 | [1] |

| Synonyms | 2-Bromo-4-chlorobenzoic Acid Methyl Ester | [2][5] |

Synthesis and Mechanistic Considerations

The most direct and common route to this compound is through the Fischer esterification of its corresponding carboxylic acid, 2-bromo-4-chlorobenzoic acid (CAS No. 936-08-3).[6][7] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its efficiency and use of readily available reagents.

Protocol: Acid-Catalyzed Esterification of 2-Bromo-4-chlorobenzoic Acid

This protocol is analogous to standard esterification procedures for similar halogenated benzoic acids.[8][9]

Objective: To synthesize this compound with high purity.

Materials:

-

2-Bromo-4-chlorobenzoic acid (1.0 eq)

-

Anhydrous Methanol (serving as reactant and solvent)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate or Diethyl Ether (for extraction)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-4-chlorobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution. The addition is exothermic and should be done cautiously. Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for several hours (typically 4-24 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures a constant reaction temperature at the boiling point of the solvent, preventing solvent loss.

-

Workup - Quenching and Extraction: After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the methanol.[10] Redissolve the residue in an organic solvent like ethyl acetate.[9] Carefully wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[10] Causality: The bicarbonate wash is crucial for removing acidic components, which would otherwise complicate purification. The brine wash helps to remove residual water from the organic phase.

-

Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.[9][10]

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation or flash column chromatography.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic methods. While a dedicated spectrum for this specific isomer is not available in the initial search results, its expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[11][12]

¹H NMR Spectroscopy

The aromatic region will display signals corresponding to the three protons on the benzene ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the ester, bromine, and chlorine substituents.

| Proton | Expected δ (ppm) | Multiplicity | Coupling Constant (J) |

| H-6 | ~7.8-8.0 | d | ~8.5 Hz |

| H-5 | ~7.4-7.6 | dd | ~8.5, ~2.0 Hz |

| H-3 | ~7.6-7.8 | d | ~2.0 Hz |

| -OCH₃ | ~3.9 | s | N/A |

¹³C NMR Spectroscopy

The spectrum will show eight distinct carbon signals.

| Carbon | Expected δ (ppm) |

| C=O (Ester) | ~165-167 |

| C-4 (C-Cl) | ~138-140 |

| C-1 (C-COOCH₃) | ~133-135 |

| C-6 (CH) | ~132-134 |

| C-3 (CH) | ~130-132 |

| C-5 (CH) | ~128-130 |

| C-2 (C-Br) | ~120-122 |

| -OCH₃ | ~52-53 |

Infrared (IR) Spectroscopy

Key functional groups will produce characteristic absorption bands.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O Stretch (Ester) | ~1720-1740 | Strong, sharp absorption |

| C-O Stretch (Ester) | ~1250-1300 | Strong absorption |

| Aromatic C=C Stretch | ~1450-1600 | Medium to weak bands |

| C-Cl Stretch | ~700-850 | Medium to strong absorption |

| C-Br Stretch | ~500-650 | Medium to strong absorption |

Mass Spectrometry (MS)

The mass spectrum provides the molecular weight and crucial information from isotopic patterns. The presence of both bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) creates a distinctive isotopic cluster for the molecular ion (M⁺) and fragments containing these halogens, serving as a powerful diagnostic tool.[13] The exact mass would be approximately 247.9240 Da.[1]

Reactivity and Synthetic Utility

This compound is a versatile intermediate due to its multiple reactive sites.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 2-position is the most reactive site for cross-coupling reactions such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes).[8] This allows for the facile introduction of new carbon-carbon bonds, a key strategy in building molecular complexity in drug discovery.[14] The C-Cl bond is less reactive and typically remains intact under conditions selective for C-Br activation.

-

Ester Group Manipulation: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also be converted to amides via aminolysis or reduced to a primary alcohol (a hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Development

Halogenated benzoic acid derivatives are common structural motifs and intermediates in medicinal chemistry.[6] While specific drugs derived directly from this exact molecule are not prominent in public literature, its structural class is vital. Analogous compounds are used as precursors in the synthesis of anticancer, antidepressant, and antiviral agents.[15][16] The strategic placement of the halogen atoms allows for selective functionalization, enabling chemists to build libraries of compounds for structure-activity relationship (SAR) studies. The "magic methyl" group, often introduced in drug design to enhance potency or metabolic stability, can be part of a larger fragment coupled to this scaffold.[17]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound requires careful handling.[2]

-

Hazards: It is classified as causing skin irritation and serious eye irritation.[2] Ingestion and inhalation may be harmful.

-

Personal Protective Equipment (PPE): Handling should be performed in a chemical fume hood.[18] Wear appropriate protective gloves, safety goggles, and laboratory clothing.[2]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

Conclusion

This compound (CAS No. 57381-62-1) is a synthetically valuable building block. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an important tool for medicinal chemists and researchers in organic synthesis. The ability to selectively functionalize the C-Br bond via cross-coupling reactions while retaining other modification sites provides a robust platform for the development of novel pharmaceuticals and complex organic molecules. Adherence to established safety protocols is essential when handling this compound.

References

-

Chemsrc. (2025). This compound | CAS#:57381-62-1. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of 2-Bromo-4-chlorobenzoic Acid (CAS 936-08-3). Retrieved from [Link]

-

Chemsrc. (2025). Methyl 4-bromo-2-chlorobenzoate | CAS#:185312-82-7. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-Bromo-4-Fluorobenzoate: Your Key Intermediate for Pharmaceutical Innovation. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 2-bromo-4-fluorobenzoate: Comprehensive Overview and Applications. Retrieved from [Link]

-

NIST. (n.d.). Methyl-2-bromobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (2014). SAFETY DATA SHEET - m-Chlorobenzoic Acid. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromo-2-chlorobenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. SynOpen, 6(3), 223-228. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Methyl 4-bromo-2-chlorobenzoate. Retrieved from [Link]

- Google Patents. (2019). CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-.

-

PubChem. (n.d.). 2-Bromo-4-chlorobenzoic acid. Retrieved from [Link]

-

PubChemLite. (2025). This compound (C8H6BrClO2). Retrieved from [Link]

-

PubChemLite. (2025). Methyl 4-bromo-2-chlorobenzoate (C8H6BrClO2). Retrieved from [Link]

-

CP Lab Safety. (n.d.). Methyl 4-Bromo-2-chlorobenzoate, min 98% (GC), 100 grams. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-Bromo-2-chlorobenzoate. Retrieved from [Link]

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

Sources

- 1. This compound | CAS#:57381-62-1 | Chemsrc [chemsrc.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. China this compoundï¼CAS# 57381-62-1) Fabricator et Supplier | Xinchem [la.xinchem.com]

- 4. biosynth.com [biosynth.com]

- 5. This compound | 57381-62-1 | TCI AMERICA [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 33126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 10. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. This compound(57381-62-1) 1H NMR [m.chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. csnvchem.com [csnvchem.com]

- 16. nbinno.com [nbinno.com]

- 17. mdpi.com [mdpi.com]

- 18. Methyl 4-bromo-2-chlorobenzoate | CAS#:185312-82-7 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to Methyl 2-bromo-4-chlorobenzoate: Synthesis, Structure, and Applications

This guide provides a comprehensive technical overview of Methyl 2-bromo-4-chlorobenzoate, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, structural elucidation, and potential applications, grounding all claims in established scientific principles and methodologies.

Introduction and Core Properties

This compound (CAS No: 57381-62-1) is a disubstituted methyl benzoate derivative that serves as a versatile building block in organic synthesis. Its structure, featuring bromine and chlorine atoms on the benzene ring, offers multiple reaction sites for constructing more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57381-62-1 | [1] |

| Molecular Formula | C₈H₆BrClO₂ | [2] |

| Molecular Weight | 249.49 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Purity | >97.0% (GC) | |

| Synonyms | 2-Bromo-4-chlorobenzoic Acid Methyl Ester |

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process starting from 2-Amino-4-chlorobenzoic acid. This strategic approach is dictated by the directing effects of the substituents on the aromatic ring and the need for high regioselectivity. A direct bromination of methyl 4-chlorobenzoate would be unselective, leading to a mixture of products. Therefore, utilizing the amino group's directing effect and its subsequent conversion to a bromine atom via a Sandmeyer reaction is the preferred and more controlled method.

Caption: Overall synthetic workflow for this compound.

Step 1: Sandmeyer Reaction - Conversion of Amine to Bromide

The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry, providing a reliable method to replace an amino group with a halide.[5][6][7] The process begins with the diazotization of the primary aromatic amine, 2-Amino-4-chlorobenzoic acid, followed by a copper(I) bromide-catalyzed displacement of the diazonium group.[5][8]

Causality of Experimental Choices:

-

Diazotization at Low Temperatures (0-5 °C): The diazonium salt intermediate is highly reactive and unstable at higher temperatures.[5] Maintaining a low temperature is critical to prevent its premature decomposition.

-

In Situ Generation of Nitrous Acid: Nitrous acid (HNO₂) is generated in the reaction mixture from sodium nitrite (NaNO₂) and a strong acid (HBr in this case). This ensures that the highly reactive nitrous acid is used as it is formed.[5]

-

Copper(I) Bromide as Catalyst: Copper(I) facilitates the substitution of the diazonium group with bromide through a single electron transfer mechanism, which is characteristic of the Sandmeyer reaction.[7][9][10] This catalytic cycle is highly efficient for generating the aryl bromide.[5]

Experimental Protocol: Synthesis of 2-Bromo-4-chlorobenzoic acid

Caption: Workflow for the Sandmeyer bromination of 2-Amino-4-chlorobenzoic acid.

-

Diazotization: In a flask, dissolve 2-Amino-4-chlorobenzoic acid (1 eq.) in aqueous hydrobromic acid (48%). Cool the solution to 0-5 °C using an ice-salt bath.[5]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after the addition is complete.[5]

-

Bromination: In a separate flask, dissolve copper(I) bromide (1.2 eq.) in concentrated hydrobromic acid.[5]

-

Carefully and slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.[5]

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30-60 minutes until gas evolution ceases.[5]

-

Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent like diethyl ether. Wash the organic layer with dilute NaOH solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-Bromo-4-chlorobenzoic acid.

Step 2: Fischer Esterification

Fischer esterification is a classic and reliable acid-catalyzed method for converting carboxylic acids into esters.[11][12] The reaction of 2-Bromo-4-chlorobenzoic acid with methanol in the presence of a catalytic amount of strong acid yields the desired methyl ester.

Causality of Experimental Choices:

-

Excess Methanol: The reaction is an equilibrium process.[11][13] Using a large excess of methanol as the solvent shifts the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle, thereby maximizing the yield.[11][13]

-

Acid Catalyst (H₂SO₄): A strong acid catalyst, like concentrated sulfuric acid, is necessary to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[13][14]

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol: Synthesis of this compound

Caption: Workflow for the Fischer esterification of 2-Bromo-4-chlorobenzoic acid.

-

Reaction Setup: In a round-bottomed flask, combine 2-Bromo-4-chlorobenzoic acid (1 eq.) and a large excess of methanol (e.g., 10-15 eq.).[11]

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the mixture while swirling.[11]

-

Add a few boiling stones, attach a reflux condenser, and heat the mixture to reflux for 30-60 minutes.[11]

-

Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water.[11][15]

-

Rinse the reaction flask with diethyl ether and add it to the separatory funnel. Extract the aqueous layer with additional portions of diethyl ether.[15]

-

Combine the organic extracts and wash them sequentially with a dilute aqueous sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and then with brine.[15]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, this compound.[16] Further purification can be achieved by distillation or column chromatography if necessary.

Structural Elucidation

Confirmation of the structure of this compound is achieved through standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks / Signals | Interpretation |

| ¹H NMR (CDCl₃) | ~7.8 ppm (d, 1H), ~7.5 ppm (dd, 1H), ~7.3 ppm (d, 1H), ~3.9 ppm (s, 3H) | Aromatic protons in distinct environments due to substitution pattern. Singlet for the methyl ester protons. |

| ¹³C NMR (CDCl₃) | ~165 ppm, ~135-125 ppm (aromatic C), ~120 ppm (C-Br), ~52 ppm (O-CH₃) | Carbonyl carbon of the ester. Aromatic carbons. Carbon attached to bromine. Methyl carbon of the ester. |

| IR (neat) | ~1730 cm⁻¹ (strong), ~3000-2850 cm⁻¹, ~1250 cm⁻¹ (strong) | C=O stretch of the ester. C-H stretches of the methyl and aromatic groups. C-O stretch of the ester. |

| Mass Spec (EI) | M⁺ peak at m/z 248/250/252 | Molecular ion peaks showing the characteristic isotopic pattern for one bromine and one chlorine atom. |

Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary slightly based on the solvent and instrument used. A searchable database of spectra for this compound is available for reference.[17]

Reactivity and Applications

This compound is a valuable intermediate due to the differential reactivity of its functional groups. The bromo substituent is particularly useful for participating in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[18] These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals and advanced materials.[18]

Caption: Reactivity profile of this compound.

The ester group can be readily hydrolyzed back to the carboxylic acid, providing another handle for further functionalization, such as amide bond formation. The chloro group is generally less reactive than the bromo group in cross-coupling reactions, allowing for selective transformations at the C-Br bond.

Conclusion

This compound is a strategically important chemical intermediate whose synthesis is efficiently managed through a well-established two-step sequence involving a Sandmeyer reaction and Fischer esterification. The rationale behind each experimental step is grounded in fundamental principles of organic chemistry, ensuring high yield and purity. Its structural features, confirmed by spectroscopic analysis, make it a versatile precursor for the synthesis of a wide array of complex organic molecules, underscoring its significance in research and development, particularly within the pharmaceutical industry.

References

-

Fischer Esterification: Benzoic Acid Lab Manual . Studylib. [Link]

-

Esterification of benzoic acid to methyl benzoate . Handout, unknown source. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review . PMC, NIH. [Link]

-

Sandmeyer reaction . Wikipedia. [Link]

-

In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester? . Homework.Study.com. [Link]

-

Fischer esterification reaction of benzoic acid and polyhydric alcohols... . ResearchGate. [Link]

-

Sandmeyer Reaction Mechanism . BYJU'S. [Link]

-

Sandmeyer Reaction . Organic Chemistry Portal. [Link]

-

Chemical Properties of 2-Amino-4-chlorobenzoic acid (CAS 89-77-0) . Cheméo. [Link]

-

Organic Mechanism Fischer Esterification 004 . YouTube. [Link]

-

Methyl 4-Bromo-2-chlorobenzoate, min 98% (GC), 100 grams . CP Lab Safety. [Link]

-

Sandmeyer Reaction . GeeksforGeeks. [Link]

-

Supporting Information . The Royal Society of Chemistry. [Link]

-

Sandmeyer reaction . L.S.College, Muzaffarpur. [Link]

-

Methyl 4-Bromo-2-chlorobenzoate | C8H6BrClO2 | CID 22058730 . PubChem, NIH. [Link]

-

Methyl 4-bromo-2-chlorobenzoate | CAS#:185312-82-7 . Chemsrc. [Link]

-

Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 . Manufacturer and Supplier. [Link]

-

Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Supporting Information . Unknown Source. [Link]

-

This compound | CAS#:57381-62-1 . Chemsrc. [Link]

-

Synthesis of methyl 4-bromo-2-methylbenzoate . PrepChem.com. [Link]

-

Methyl 4-bromo-2-chlorobenzoate . Oakwood Chemical. [Link]

- The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

-

Methyl-2-bromobenzoate . NIST WebBook. [Link]

-

4-Bromo-2-chlorobenzoic acid . NIST WebBook. [Link]

-

(A) ¹H NMR spectra of methyl 4‐bromobenzoate... . ResearchGate. [Link]

-

This compound (C8H6BrClO2) . PubChemLite. [Link]

-

Methyl 4-bromobenzoate - Optional[1H NMR] - Chemical Shifts . SpectraBase. [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. PubChemLite - this compound (C8H6BrClO2) [pubchemlite.lcsb.uni.lu]

- 3. calpaclab.com [calpaclab.com]

- 4. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 9. byjus.com [byjus.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. studylib.net [studylib.net]

- 12. researchgate.net [researchgate.net]

- 13. personal.tcu.edu [personal.tcu.edu]

- 14. youtube.com [youtube.com]

- 15. homework.study.com [homework.study.com]

- 16. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 17. This compound(57381-62-1) 1H NMR spectrum [chemicalbook.com]

- 18. nbinno.com [nbinno.com]

Methyl 2-bromo-4-chlorobenzoate molecular weight

An In-Depth Technical Guide to Methyl 2-bromo-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic ester that serves as a pivotal intermediate in the field of organic synthesis. Its distinct substitution pattern on the benzene ring, featuring bromo, chloro, and methyl ester functionalities, offers multiple reactive sites for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in research and development, and essential safety information. The content is tailored for professionals in the pharmaceutical and chemical research sectors who require a versatile building block for creating novel compounds.

Physicochemical Properties and Identification

This compound is a compound whose utility is defined by its precise structural and chemical characteristics. The presence of two different halogens at specific positions allows for selective reactivity in advanced synthetic transformations, such as sequential cross-coupling reactions.

A summary of its key quantitative data is presented below for easy reference.

| Property | Data | Source(s) |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| Molecular Weight | 249.49 g/mol | [1][2][3] |

| CAS Number | 57381-62-1 | [4] |

| Appearance | Not specified; related compounds are often off-white solids or light-colored oils. | [1] |

| Synonyms | This compound | [4] |

Synthesis of this compound

The primary route for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid, 2-bromo-4-chlorobenzoic acid. This acid-catalyzed reaction with methanol is a fundamental and efficient method for producing methyl esters.

Reaction Mechanism and Rationale

The synthesis relies on the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄ or HCl gas). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The subsequent steps involve proton transfers and the elimination of a water molecule to form the final ester product. Using an excess of methanol can shift the equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle.

The general workflow for this synthesis is depicted in the diagram below.

Caption: Fischer Esterification Workflow for Synthesis.

Detailed Experimental Protocol

This protocol is based on established methods for the esterification of similar halogenated benzoic acids.[1] It is a self-validating system that includes in-process checks and a thorough purification sequence.

Materials and Reagents:

-

2-bromo-4-chlorobenzoic acid (1 equivalent)

-

Anhydrous Methanol (MeOH)

-

Dry Hydrogen Chloride (HCl) gas or concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromo-4-chlorobenzoic acid (e.g., 10 g) in anhydrous methanol (e.g., 100 mL).

-

Catalyst Addition: Cool the solution in an ice bath. Slowly bubble dry hydrogen chloride gas through the solution until it becomes saturated and begins to reflux gently, or alternatively, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).

-

Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature overnight. The reaction can also be gently refluxed for several hours to expedite completion.

-

In-Process Monitoring (Trustworthiness): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting material. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

-

Quenching and Concentration: Once the reaction is complete, the excess methanol is removed under reduced pressure using a rotary evaporator.

-

Extraction and Workup: The resulting residue is redissolved in a suitable organic solvent like diethyl ether or ethyl acetate. This solution is then transferred to a separatory funnel and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1]

-

Drying and Isolation: The separated organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.[1]

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography to achieve higher purity (>98%).

Applications in Research and Drug Development

This compound is not an end product but a valuable building block for creating more complex target molecules. Its utility stems from the specific arrangement of its functional groups, which allows for a variety of chemical transformations.

-

Pharmaceutical Synthesis: This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[5] The halogenated benzene ring is a common scaffold in many drug candidates.

-

Cross-Coupling Reactions: The bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[6] This enables the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery for building molecular complexity.[6]

-

Agrochemical Development: Similar to its role in pharmaceuticals, it can be used in the synthesis of novel pesticides and herbicides.[5]

The relationship between the compound's structure and its synthetic utility is illustrated below.

Caption: Structure-Reactivity-Application Relationship.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. While a specific safety data sheet (SDS) for this isomer is not detailed in the search results, data from closely related compounds provides authoritative guidance.

-

Personal Protective Equipment (PPE): Always wear laboratory clothing, chemical-resistant gloves, and safety goggles when handling the compound.[7]

-

Engineering Controls: Use only within a chemical fume hood to avoid inhalation of any potential vapors or dust.[7]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from heat, sparks, and open flames.

-

Materials to Avoid: Avoid contact with strong oxidizing agents.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Conclusion

This compound stands as a highly versatile and valuable intermediate for the synthesis of complex organic molecules. Its well-defined physicochemical properties and multiple reactive sites make it an essential tool for chemists in the pharmaceutical and agrochemical industries. The straightforward synthesis via Fischer esterification, coupled with its utility in powerful C-C bond-forming reactions, ensures its continued relevance in advanced research and development. Adherence to strict safety protocols is mandatory for its handling and application in any laboratory setting.

References

- Title: 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - ChemicalBook Source: ChemicalBook URL

- Title: Methyl 4-Bromo-2-chlorobenzoate, min 98% (GC)

- Title: A Comparative Guide to the Spectroscopic Analysis of Methyl 2-(bromomethyl)

- Title: Methyl 4-bromo-2-chlorobenzoate | CAS#:185312-82-7 | Chemsrc Source: Chemsrc URL

- Title: Methyl 2-(bromomethyl)

- Title: Methyl 4-bromo-2-chlorobenzoate - Oakwood Chemical Source: Oakwood Chemical URL

- Title: SAFETY DATA SHEET - Sigma-Aldrich Source: Sigma-Aldrich URL

- Title: Discovery and history of Methyl 2-(bromomethyl)

- Title: SAFETY DATA SHEET - Thermo Fisher Scientific Source: Thermo Fisher Scientific URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: Methyl 3-(bromomethyl)

- Title: this compound | CAS#:57381-62-1 | Chemsrc Source: Chemsrc URL

Sources

- 1. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Methyl 4-bromo-2-chlorobenzoate [oakwoodchemical.com]

- 4. This compound | CAS#:57381-62-1 | Chemsrc [chemsrc.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Methyl 4-bromo-2-chlorobenzoate | CAS#:185312-82-7 | Chemsrc [chemsrc.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Predicted ¹H NMR Spectrum of Methyl 2-bromo-4-chlorobenzoate

Executive Summary

This technical guide provides a detailed, first-principles prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for Methyl 2-bromo-4-chlorobenzoate. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to elucidate the causal relationships between molecular structure and spectral output. We will dissect the electronic effects of the bromo, chloro, and methyl ester substituents, apply empirical additivity rules to forecast chemical shifts, and analyze spin-spin coupling networks to determine signal multiplicities. All predictions are grounded in established NMR theory and supported by authoritative references, culminating in a comprehensive summary table and a visual representation of the proton coupling system. This guide serves as a practical workflow for structural verification and elucidation in complex aromatic systems.

Introduction: The Role of Predictive NMR in Structural Elucidation

In modern chemical and pharmaceutical research, the unambiguous determination of molecular structure is a cornerstone of discovery and development. ¹H NMR spectroscopy remains one of the most powerful tools for this purpose, providing rich information about the electronic environment and connectivity of protons within a molecule.[1] While experimental acquisition is the ultimate arbiter of structure, the ability to accurately predict an NMR spectrum a priori is an invaluable skill. It allows for the validation of synthetic outcomes, the assignment of complex spectra, and a deeper understanding of structure-property relationships.

This guide will systematically construct the predicted ¹H NMR spectrum of this compound, a trisubstituted benzene derivative. The methodology employed herein is a self-validating system, relying on the foundational principles of substituent effects and spin-spin coupling, which are broadly applicable to a wide range of organic molecules.

Molecular Structure and Proton Designations

The subject of our analysis is this compound. To facilitate a clear discussion, we must first assign unambiguous labels to the chemically non-equivalent protons. Based on IUPAC nomenclature, the carboxylate group defines carbon C1. The three aromatic protons are designated H-3, H-5, and H-6, and the methyl ester protons are designated OCH₃.

Figure 1: Structure and proton numbering scheme for this compound.

These four distinct proton environments will give rise to four unique signals in the ¹H NMR spectrum.[2]

Foundational Principles: Analysis of Substituent Electronic Effects

The chemical shift of each aromatic proton is a direct consequence of the local magnetic field it experiences, which is modulated by the electron density around it.[3] The three substituents on the benzene ring—bromo (-Br), chloro (-Cl), and methyl ester (-COOCH₃)—each exert distinct electronic effects that alter this electron density.

-

Methyl Ester Group (-COOCH₃): This is a moderately deactivating, electron-withdrawing group (EWG). It withdraws electron density from the aromatic ring through both inductive effects (via the electronegative oxygen atoms) and resonance effects (the carbonyl group is a π-acceptor). This withdrawal of electron density "deshields" the ring protons, causing their signals to shift to a higher frequency (downfield). The effect is most pronounced at the ortho and para positions.[4]

-

Halogens (-Br and -Cl): Halogens present a classic case of competing electronic effects. They are highly electronegative and withdraw electron density through the sigma bond network (inductive effect), which is a deshielding effect.[5] Conversely, they possess lone pairs of electrons that can be donated into the aromatic π-system (resonance effect), which is a shielding effect. For halogens, the inductive effect is dominant, making them net deactivating groups. However, the resonance donation directs their influence primarily to the ortho and para positions.

The interplay of these effects from all three substituents determines the final chemical shift of each unique proton. Recent studies using density functional theory (DFT) have further revealed that while resonance effects are a useful model, the total shielding is a complex interplay of both σ- and π-electronic systems.[6][7]

Predicting the ¹H NMR Spectrum: A Step-by-Step Workflow

Methodology: Empirical Additivity Model

A robust method for predicting the chemical shifts of aromatic protons is the use of an empirical additivity model. This approach starts with the baseline chemical shift of benzene and adds incremental values, known as Substituent Chemical Shifts (SCS), for each substituent based on its position (ortho, meta, or para) relative to the proton .[3][8]

The governing equation is: δ_proton = δ_benzene + ΣS_substituent

For our calculations, we will use a base value of δ_benzene = 7.27 ppm .[9] The SCS values are compiled from established databases and literature sources.

Protocol for Aromatic Proton Chemical Shift Prediction

Step 1: Tabulate Substituent Chemical Shift (SCS) Values. The following SCS values (in ppm) are used for the prediction.

| Substituent | Sortho | Smeta | Spara |

| -COOCH₃ | +0.74 | +0.17 | +0.30 |

| -Cl | +0.03 | -0.02 | -0.09 |

| -Br | +0.22 | -0.08 | -0.13 |

| Source: Data adapted from common NMR prediction tables and literature. |

Step 2: Calculate the Predicted Chemical Shift for Each Aromatic Proton.

-

Proton H-6: This proton is ortho to -COOCH₃, meta to -Br, and meta to -Cl.

-

δ(H-6) = 7.27 + Sortho(-COOCH₃) + Smeta(-Br) + Smeta(-Cl)

-

δ(H-6) = 7.27 + 0.74 + (-0.08) + (-0.02) = 7.91 ppm

-

-

Proton H-3: This proton is ortho to -Br, meta to -Cl, and ortho to the C1-carbon bearing the ester (a different ortho environment). A more accurate prediction considers the specific arrangement. However, using a standard model:

-

δ(H-3) = 7.27 + Sortho(-Br) + Smeta(-Cl) + Sortho(-COOCH₃)

-

δ(H-3) = 7.27 + 0.22 + (-0.02) + 0.74 = 8.21 ppm . Note: Steric hindrance between the ortho -Br and -COOCH₃ groups may force the ester out of the plane of the ring, reducing its resonance effect and potentially shifting this proton slightly upfield from this calculated value.

-

-

Proton H-5: This proton is ortho to -Cl, meta to -COOCH₃, and para to -Br.

-

δ(H-5) = 7.27 + Sortho(-Cl) + Smeta(-COOCH₃) + Spara(-Br)

-

δ(H-5) = 7.27 + 0.03 + 0.17 + (-0.13) = 7.34 ppm

-

Prediction of Spin-Spin Coupling and Multiplicity

Spin-spin coupling, or J-coupling, is the through-bond interaction between neighboring protons that results in the splitting of NMR signals.[10] The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the protons.

-

³J Coupling (Ortho): Coupling over three bonds. Typically 6-10 Hz in aromatic systems.[11][12]

-

⁴J Coupling (Meta): Coupling over four bonds. Typically 1-3 Hz .[10][11]

-

⁵J Coupling (Para): Coupling over five bonds. Typically close to 0 Hz and often not resolved.

Based on the structure:

-

H-6 is coupled only to H-5 (ortho). It will appear as a doublet (d) .

-

H-5 is coupled to H-6 (ortho) and H-3 (meta). It will appear as a doublet of doublets (dd) .

-

H-3 is coupled only to H-5 (meta). It will appear as a doublet (d) .

Prediction of the Methyl Ester Signal

The three protons of the methyl group (-OCH₃) are chemically equivalent and are not coupled to any other protons. Therefore, their signal will be a singlet (s) . The chemical shift for methyl ester protons typically falls in the range of 3.5 - 3.9 ppm due to the deshielding effect of the adjacent oxygen atom.[13][14] We predict a value of ~3.9 ppm .

Summary of Predicted ¹H NMR Data

The complete predicted ¹H NMR data for this compound is summarized in the table below for easy reference.

| Proton Designation | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant(s), J (Hz) |

| H-3 | ~8.21 | 1H | Doublet (d) | ⁴JH3-H5 ≈ 1-3 |

| H-6 | ~7.91 | 1H | Doublet (d) | ³JH6-H5 ≈ 6-10 |

| H-5 | ~7.34 | 1H | Doublet of Doublets (dd) | ³JH5-H6 ≈ 6-10, ⁴JH5-H3 ≈ 1-3 |

| -OCH₃ | ~3.9 | 3H | Singlet (s) | N/A |

Visualization of the Aromatic Coupling Network

To visually represent the relationships between the aromatic protons, a coupling diagram is provided. This illustrates the spin system and the pathways of interaction that give rise to the predicted multiplicities.

Caption: Aromatic proton coupling network in this compound.

Conclusion

This guide has systematically deconstructed the molecular features of this compound to generate a reliable, first-principles prediction of its ¹H NMR spectrum. We predict a spectrum characterized by three distinct signals in the aromatic region—two doublets and one doublet of doublets—and a singlet in the aliphatic region corresponding to the methyl ester. The predicted chemical shifts, multiplicities, and coupling constants provide a detailed spectral fingerprint that can be used to confirm the identity and purity of this compound in a laboratory setting. This analytical workflow, grounded in the fundamental principles of electronic effects and spin-spin coupling, exemplifies the predictive power of NMR spectroscopy as an essential tool for the modern research scientist. An actual experimental spectrum is available from ChemicalBook for comparison.[15]

References

-

Stenutz, R. NMR Chemical Shift Prediction of Benzenes. NMRDB.org. Accessed January 6, 2026. [Link]

-

JoVE. NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. Accessed January 6, 2026. [Link]

-

Diehl, P. Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 1961, 33(6), 791-793. [Link]

-

Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. Accessed January 6, 2026. [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Department of Chemistry. Accessed January 6, 2026. [Link]

-

Baranac-Stojanović, M. Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 2018, 13(7), 877-881. [Link]

-

Abraham, R. J., & Mobli, M. 1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 2007, 45(10), 865-873. [Link]

-

Abraham, R. J. Prediction of 'H NMR chemical shifts and conformational analysis of organic molecules. The University of Liverpool Repository, 1999. [Link]

-

ChemistryViews. Substituent Effects on Benzene Rings. Wiley-VCH, 2018. [Link]

-

ACD/Labs. 1H–1H Coupling in Proton NMR. Advanced Chemistry Development, Inc. Accessed January 6, 2026. [Link]

-

Wikipedia. Shoolery's rule. Accessed January 6, 2026. [Link]

-

University of Puget Sound. Shoolery's Additivity Rules for Predicting the Chemical Shift of Protons. Accessed January 6, 2026. [Link]

-

D'Amelia, R. P., et al. Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. World Journal of Chemical Education, 2015, 3(2), 46-50. [Link]

-

ResearchGate. Plot of change in Chemical Shift of Methyl Proton on M.B. vs % Composition of M.B. with M.A. No TMS. Accessed January 6, 2026. [Link]

-

Royal Society of Chemistry. Supporting Information for Catalytic esterification of carboxylic acids. Accessed January 6, 2026. [Link]

-

University of Wisconsin-Madison. 4 J, 5 J Aromatic Long Range Coupling. Organic Chemistry Data. Accessed January 6, 2026. [Link]

-

Royal Society of Chemistry. Supporting Information for Aerobic oxidative esterification. Accessed January 6, 2026. [Link]

-

Abraham, R.J., et al. The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 2002, 14(3), 16-23. [Link]

-

eCampusOntario Pressbooks. 29.9 1H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Accessed January 6, 2026. [Link]

-

ResearchGate. Shifts in the position of benzene protons (δ 7.27) caused by substituents. Accessed January 6, 2026. [Link]

-

Metin, M. Basic 1H- and 13C-NMR Spectroscopy. Wiley, 2011. [Link]

-

Oregon State University. 1H NMR Chemical Shift. Department of Chemistry. Accessed January 6, 2026. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Accessed January 6, 2026. [Link]

-

Michigan State University. Nuclear Magnetic Resonance Spectroscopy (NMR). Department of Chemistry. Accessed January 6, 2026. [Link]

-

Zhang, Y., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 2022, 12(7), 629. [Link]

-

University of Calgary. 1H NMR Spectroscopy. Department of Chemistry. Accessed January 6, 2026. [Link]

-

Oakwood Chemical. Methyl 4-bromo-2-chlorobenzoate. Accessed January 6, 2026. [Link]

-

PubChem. Methyl 4-Bromo-2-chlorobenzoate. National Institutes of Health. Accessed January 6, 2026. [Link]

-

Ashenhurst, J. 1H NMR: How Many Signals?. Master Organic Chemistry, 2022. [Link]

-

University of Wisconsin-Madison. 1H NMR Chemical Shifts. Organic Chemistry Data. Accessed January 6, 2026. [Link]

-

Glaser, R. Chemistry 416 “Spectroscopy” Fall Semester 1993. University of Missouri. Accessed January 6, 2026. [Link]

Sources

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 8. NMR chemical shift prediction of benzenes [stenutz.eu]

- 9. researchgate.net [researchgate.net]

- 10. acdlabs.com [acdlabs.com]

- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. sciepub.com [sciepub.com]

- 14. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 15. This compound(57381-62-1) 1H NMR spectrum [chemicalbook.com]

Navigating the Chemistry of Synthesis: A Technical Guide to the Safe Handling of Methyl 2-bromo-4-chlorobenzoate

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Methyl 2-bromo-4-chlorobenzoate is a halogenated aromatic ester, a class of compounds pivotal to modern synthetic chemistry. Its utility as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules is well-established. The strategic placement of bromo, chloro, and methyl ester functionalities on the benzene ring allows for a diverse range of chemical transformations, making it a valuable intermediate for medicinal chemists and process development scientists. However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a comprehensive overview of the safety and hazards associated with this compound, offering practical insights and detailed procedures to ensure its safe handling and use in a research and development setting.

Hazard Identification and Classification

A foundational aspect of safe laboratory practice is a clear and comprehensive understanding of the intrinsic hazards of a chemical. This compound is classified as a substance that can cause significant health effects and requires careful handling to minimize exposure.

GHS Classification

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Physical and Chemical Hazards

This compound is a colorless to light yellow clear liquid.[3] It is generally stable under recommended storage conditions.[4] However, it is combustible and materials of this type require considerable preheating before ignition and combustion can occur.[5][6] It is important to avoid heat, flames, and sparks. Incompatible materials to avoid are strong oxidizing agents. Hazardous combustion products can include carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen bromide.

Physicochemical and Toxicological Profile

A summary of the key physicochemical and toxicological properties of this compound is presented below. It is important to note that detailed toxicological studies on this specific compound are limited, and much of the assessment is based on data from structurally related molecules.

| Property | Value | Reference |

| CAS Number | 57381-62-1 | [3] |

| Molecular Formula | C8H6BrClO2 | |

| Molecular Weight | 249.49 g/mol | [6] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 295.1±20.0 °C at 760 mmHg | |

| Flash Point | 132.3±21.8 °C | |

| Density | 1.6±0.1 g/cm³ | |

| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol and methanol. | [4] |

| Acute Toxicity | No specific data available; presumed harmful if swallowed, inhaled, or in contact with skin. | |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. | [7] |

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is paramount when working with potentially hazardous chemicals. The following workflow provides a structured framework for identifying, evaluating, and mitigating risks associated with the use of this compound.

Caption: A logical workflow for risk assessment and mitigation when handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for minimizing the risks associated with this compound.

Engineering Controls

-

Ventilation: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Containment: For larger scale operations, the use of a glovebox or other closed-system transfer methods should be considered.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[8] | Protects against splashes and vapors that can cause serious eye irritation. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or punctures before use. | Prevents skin contact, which can cause irritation.[7] |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental splashes and provides a barrier in case of a fire. |

| Respiratory | For situations with a potential for high vapor concentration or aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes the risk of respiratory tract irritation.[7] |

Storage Requirements

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Environment: Avoid exposure to heat, flames, and sparks.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[5][6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5][6] Call a physician or poison control center immediately.[5][6] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[7] Wear appropriate PPE, including respiratory protection. Avoid breathing vapors, mist, or gas.[5][7] Ensure adequate ventilation.[5][7] Remove all sources of ignition.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]

-

Specific Hazards: Combustible material.[9] In a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen bromide may be produced.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Waste Disposal

All waste containing this compound must be handled as hazardous waste.

-

Containerization: Collect waste in a clearly labeled, sealed container.

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

This compound is a valuable reagent in the arsenal of the synthetic chemist. However, its utility is accompanied by significant health and safety considerations. A comprehensive understanding of its hazards, coupled with the diligent implementation of the engineering controls, personal protective equipment, and safe work practices outlined in this guide, is essential for its responsible and safe use in the laboratory. By fostering a culture of safety and preparedness, researchers and drug development professionals can continue to leverage the synthetic potential of this compound while ensuring the well-being of themselves and their colleagues.

References

- ChemicalBook. (2025-07-26). This compound - Safety Data Sheet.

- Chemsrc. (2025-08-25). Methyl 4-bromo-2-chlorobenzoate | CAS#:185312-82-7.

- Thermo Fisher Scientific. (2025-10-08). SAFETY DATA SHEET - Methyl 2-bromo-5-chlorobenzoate.

- MedChemExpress. (2025-10-18). Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate-SDS.

- Manufacturer and Supplier. (n.d.). Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9.

- Capot Chemical. (2015-12-02). MSDS of Methyl 2-bromo-4-fluorobenzoate.

- Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET - 4-Chlorobenzoic acid.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromobenzoic acid.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl 4-bromobenzoate.

- ChemicalBook. (2025-07-26). Chemical Safety Data Sheet MSDS / SDS - this compound.

- Fisher Scientific. (2024-04-01). SAFETY DATA SHEET - 2-Bromo-4-chlorobenzoic acid.

- TCI Chemicals. (n.d.). This compound 57381-62-1.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. This compound | 57381-62-1 | TCI AMERICA [tcichemicals.com]

- 4. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. capotchem.com [capotchem.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on Key Intermediates in Pharmaceutical Synthesis

Introduction: The Strategic Imperative of Intermediates in Pharmaceutical Synthesis

In the intricate and highly regulated world of pharmaceutical manufacturing, the synthesis of an Active Pharmaceutical Ingredient (API) is rarely a single-step event. Instead, it is a meticulously planned journey from basic raw materials to the final, life-saving molecule.[1] At the heart of this journey lie key intermediates : chemical compounds that serve as crucial stepping stones in the synthetic pathway.[1][2][] These molecules are the foundational building blocks that enable the efficient and controlled construction of complex APIs.[2][4][5][6][7]

The strategic importance of intermediates cannot be overstated. A well-designed synthetic route hinges on the selection and synthesis of high-quality intermediates.[8][9] Their purity, stability, and reactivity directly influence the overall yield, impurity profile, and cost-effectiveness of the final drug product.[2][8] In essence, mastering the science of key intermediates is fundamental to successful drug development and manufacturing.[1][9]

This guide provides a comprehensive technical overview of key intermediates in pharmaceutical synthesis. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into their classification, synthesis, and the critical role they play in bringing new medicines to market. We will explore the causality behind experimental choices, delve into the nuances of chiral and achiral intermediate synthesis, and examine the transformative impact of green chemistry and catalysis. Through this exploration, we aim to provide a self-validating system of knowledge, grounded in authoritative sources and field-proven insights.

The Architectural Blueprint: Classification of Pharmaceutical Intermediates